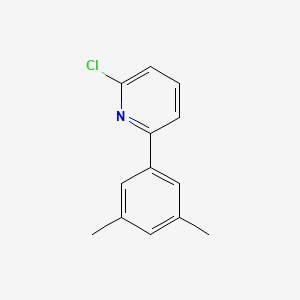
2-Chloro-6-(3,5-dimethylphenyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-6-(3,5-dimethylphenyl)pyridine is an organic compound that belongs to the class of chloropyridines This compound is characterized by a pyridine ring substituted with a chlorine atom at the 2-position and a 3,5-dimethylphenyl group at the 6-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(3,5-dimethylphenyl)pyridine typically involves the reaction of 2-chloropyridine with 3,5-dimethylphenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is typically purified by recrystallization or chromatography.
化学反应分析
Types of Reactions
2-Chloro-6-(3,5-dimethylphenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Formation of 2-amino-6-(3,5-dimethylphenyl)pyridine or 2-thio-6-(3,5-dimethylphenyl)pyridine.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 2-chloro-6-(3,5-dimethylphenyl)piperidine.
科学研究应用
2-Chloro-6-(3,5-dimethylphenyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
作用机制
The mechanism of action of 2-Chloro-6-(3,5-dimethylphenyl)pyridine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
相似化合物的比较
Similar Compounds
2-Chloro-6-(trichloromethyl)pyridine: Another chloropyridine with different substituents.
2-Chloro-6-phenylpyridine: Lacks the methyl groups on the phenyl ring.
2-Chloro-6-(4-methylphenyl)pyridine: Has a single methyl group on the phenyl ring.
Uniqueness
2-Chloro-6-(3,5-dimethylphenyl)pyridine is unique due to the presence of two methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may result in different steric and electronic effects compared to similar compounds, making it a valuable compound for various applications .
属性
分子式 |
C13H12ClN |
|---|---|
分子量 |
217.69 g/mol |
IUPAC 名称 |
2-chloro-6-(3,5-dimethylphenyl)pyridine |
InChI |
InChI=1S/C13H12ClN/c1-9-6-10(2)8-11(7-9)12-4-3-5-13(14)15-12/h3-8H,1-2H3 |
InChI 键 |
NXIPGYOOVOFLLE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)C2=NC(=CC=C2)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















